Protohypericin

Descripción

Protohypericin has been reported in Polygala sellowiana, Hypericum perforatum, and Cortinarius austrovenetus with data available.

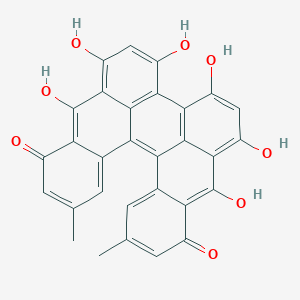

Structure

3D Structure

Propiedades

IUPAC Name |

9,11,13,16,18,20-hexahydroxy-5,24-dimethylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,8,10,12,14(28),15(27),16,18,20,23,25-tridecaene-7,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O8/c1-9-3-11-19(13(31)5-9)29(37)25-17(35)7-15(33)23-24-16(34)8-18(36)26-28(24)22(21(11)27(23)25)12-4-10(2)6-14(32)20(12)30(26)38/h3-8,33-38H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKVSJZTYNGFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)C)C2=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203269 | |

| Record name | Protohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-03-8 | |

| Record name | Protohypericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo(a,o)perylene-7,16-dione, 1,3,4,6,8,15-hexahydroxy-10,11-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Protohypericin Biosynthesis Pathway in Hypericum perforatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of protohypericin, the direct precursor to the pharmacologically significant naphthodianthrone, hypericin, in Hypericum perforatum (St. John's Wort). Hypericin and its derivatives are subjects of intense research due to their antidepressant, antiviral, and potent anticancer properties, with hypericin being a notable photosensitizing agent for photodynamic therapy.[1][2][3][4] Understanding its biosynthesis at a molecular level is critical for biotechnological production and the development of novel therapeutics. This guide synthesizes current knowledge, detailing the enzymatic steps, genetic regulation, and key intermediates, supported by quantitative data and experimental protocols from seminal studies.

The Core Biosynthetic Pathway: From Acetate to Anthraquinone

The biosynthesis of protohypericin is a complex process rooted in the polyketide pathway, localized within specialized dark glands found on the aerial parts of the plant.[5][6] The pathway begins with primary metabolites and proceeds through a series of enzymatic condensations and cyclizations to form the core anthraquinone structure, which then undergoes dimerization and oxidative coupling.

The foundational hypothesis posits that the pathway starts with the condensation of one acetyl-CoA molecule with seven malonyl-CoA molecules.[1][3] This reaction is catalyzed by a type III polyketide synthase (PKS) to form an octaketide chain.[1][5] This linear polyketide then undergoes a series of cyclizations and an aromatization reaction to yield the key intermediate, emodin anthrone.[1][3]

Two main hypotheses currently exist for the subsequent steps leading to protohypericin:

-

The Emodin Dianthrone Hypothesis (Classical Pathway): In this model, two molecules of emodin anthrone undergo oxidative dimerization to form emodin dianthrone. This intermediate is then further oxidized to create protohypericin.[1] The final conversion of protohypericin to hypericin is a light-dependent reaction.[3]

-

The Penicilliopsin/Skyrin Hypothesis (Revised Pathway): More recent evidence, supported by metabolite profiling, suggests an alternative route.[1] This model proposes that the octaketide is converted into penicilliopsin, which acts as the first intermediate linking two octaketide halves.[1] The presence of skyrin, which shares a C-C bond with penicilliopsin, in hypericin-producing species further supports this alternative pathway, suggesting skyrin may be a key intermediate.[1]

Below are diagrams illustrating these proposed pathways.

References

- 1. The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L., One of the Largest Medicinal Crops in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. maxapress.com [maxapress.com]

- 3. Hypericins as Potential Leads for New Therapeutics [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Octaketide-producing type III polyketide synthase from Hypericum perforatum is expressed in dark glands accumulating hypericins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of the hyp-1 gene in early stages of development of Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

Protohypericin: A Technical Guide to Its Natural Sources and Extraction from Hypericum perforatum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protohypericin, a naturally occurring naphthodianthrone, is a key biosynthetic precursor to the photodynamically active compound hypericin. Found primarily in St. John's Wort (Hypericum perforatum), its instability in the presence of light presents unique challenges for its extraction and analysis. This technical guide provides an in-depth overview of the natural sources of protohypericin, its biosynthetic pathway, and detailed methodologies for its extraction and quantification. Quantitative data from various studies are summarized, and experimental workflows are visualized to aid researchers in the efficient and accurate isolation and study of this important phytochemical.

Introduction to Protohypericin

Protohypericin is a polycyclic quinone that belongs to the naphthodianthrone class of compounds. It is the immediate biosynthetic precursor to hypericin, a well-known photosensitizing agent with a range of biological activities, including antidepressant, antiviral, and anticancer properties.[1][2][3] Protohypericin itself exhibits low photocytotoxicity but can be efficiently converted to the highly phototoxic hypericin upon exposure to visible light.[4][5][6] This photoconversion is a critical consideration in the handling, extraction, and analysis of protohypericin.[7][8] Understanding the natural distribution and developing efficient extraction protocols for protohypericin is crucial for research into its own potential therapeutic applications and for the controlled production of hypericin.

Natural Sources and Biosynthesis

The primary and most well-documented natural source of protohypericin is St. John's Wort (Hypericum perforatum L.).[1][4] It is also found in other species of the Hypericum genus.[2][9] Within the plant, protohypericin, along with other naphthodianthrones, is localized in the dark glands found on the flowers, leaves, and stems.[1]

Protohypericin is biosynthesized from the anthraquinone emodin.[1][10] The proposed biosynthetic pathway suggests that an enzyme, Hyp-1, may catalyze the condensation of emodin and emodin anthrone to form emodin dianthrone.[1] This intermediate is then thought to undergo phenolic oxidation to yield protohypericin, a step that can be facilitated by either photoactivation or enzymatic action.[1] The final conversion of protohypericin to hypericin is a light-dependent process.[1][11]

Caption: Simplified biosynthetic pathway of hypericin from emodin, highlighting the role of protohypericin as a key intermediate and its photoconversion to hypericin.

Extraction Methodologies

The extraction of protohypericin from Hypericum perforatum requires careful consideration of solvent choice, extraction technique, and most importantly, the exclusion of light to prevent its conversion to hypericin.

General Considerations

-

Plant Material: Dried and finely powdered aerial parts (flowers, leaves, and stems) of H. perforatum are typically used.[12][13] The concentration of naphthodianthrones can vary depending on the plant's developmental stage, with the highest levels generally found during the flowering period.[14]

-

Light Protection: All extraction and subsequent processing steps must be carried out in the dark or under red light to minimize the photoconversion of protohypericin.[7][15] The use of amber glassware and covering equipment with aluminum foil is highly recommended.[7]

-

Temperature: Elevated temperatures can lead to the degradation of naphthodianthrones.[16][17][18] Therefore, extraction is typically performed at room temperature or with minimal heating.

Recommended Extraction Protocol: Ultrasonic-Assisted Extraction

Ultrasonic-assisted extraction (UAE) is an efficient method for obtaining protohypericin, offering reduced extraction times and solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[12][13]

Experimental Protocol:

-

Defatting (Optional but Recommended): To remove chlorophyll and other nonpolar compounds, pre-extract the dried plant material with a nonpolar solvent.

-

Extraction of Naphthodianthrones:

-

To the plant residue, add 25 mL of a methanol:acetone (2:1 v/v) solvent mixture.[12][13] Other effective solvents include methanol[7] and ethanol.[1]

-

Sonicate the mixture for 20-30 minutes at room temperature, ensuring the container is protected from light.[7][12][13]

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the plant residue until the supernatant is colorless or pale purple.[13]

-

Combine all the supernatant portions.

-

-

Solvent Evaporation:

Caption: Workflow for the ultrasonic-assisted extraction of protohypericin from Hypericum perforatum, emphasizing the removal of interfering compounds and the collection of the target extract.

Purification and Analysis

Purification by Column Chromatography

The crude extract can be further purified to isolate protohypericin from other co-extracted compounds.

Experimental Protocol:

-

Prepare a silica gel (35-70 mesh) column (e.g., 70 x 5 mm glass column with 800 mg of silica gel).[12][13]

-

Dissolve the crude extract in a minimal amount of the HPLC mobile phase or the initial elution solvent.

-

Load the dissolved extract onto the column.

-

Elute the column with a step gradient of solvents. A suggested sequence is:

-

Collect the fractions containing the red-colored naphthodianthrones and monitor the purity using HPLC.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of protohypericin and other naphthodianthrones.[19][20][21]

Experimental Protocol:

-

Column: A reversed-phase C18 or Phenyl column is typically used.[1][7][19]

-

Mobile Phase: A gradient of an acidified aqueous buffer (e.g., pH 6.9 phosphate buffer) and an organic solvent like acetonitrile or methanol is commonly employed.[7][19]

-

Detection: A UV-Vis or diode array detector set at 590 nm is used for the detection of naphthodianthrones.[7][19] It is crucial to use a background reference wavelength (e.g., 800 nm) to avoid interference from fluorescence.[7]

-

Quantification: Due to the lack of a commercial standard for protohypericin, its quantification is often achieved by mathematical conversion. The sample is analyzed before and after controlled light exposure, and the increase in the hypericin peak is used to calculate the original amount of protohypericin.[7] The response factor for the conversion of protohypericin to hypericin is instrument-dependent and must be determined empirically.[7]

Quantitative Data Summary

The content of naphthodianthrones in Hypericum perforatum can vary significantly based on genetic and environmental factors.[22][23] The following tables summarize reported quantitative data.

Table 1: Naphthodianthrone Content in Hypericum perforatum

| Plant Part/Biotype | Compound(s) | Concentration Range | Reference |

| Aerial Parts | Total Naphthodianthrones | 0.05% - 0.30% | [1] |

| Soft Tops (Broad Leaf) | Hypericin/Pseudohypericin | <100 ppm (winter) to ~3000 ppm (summer) | [22] |

| Soft Tops (Narrow Leaf) | Hypericin/Pseudohypericin | <100 ppm (winter) to ~5000 ppm (summer) | [22] |

| Flowering Tops | Hypericin | 3.69 mg/g | [24] |

| Leaves | Hypericin | 0.36% w/w | [25] |

Table 2: Extraction Yields and Purity

| Extraction Method | Solvent | Purification Method | Yield/Purity | Reference |

| Ultrasonic-Assisted | Methanol:Acetone (2:1) | Silica Gel Column Chromatography | 5.105 mg purified hypericins / g dried leaves | [12][13] |

| Maceration | Ethanol 70% | - | 25.5% (crude extract) | [26] |

| Maceration | Methanol 70% | - | 22.9% (crude extract) | [26] |

| Maceration | Acetone 70% | - | 23.2% (crude extract) | [26] |

Conclusion

Protohypericin is a crucial intermediate in the biosynthesis of hypericin and a molecule of significant interest in its own right. Its inherent photosensitivity necessitates meticulous handling and specialized extraction and analytical procedures. The methodologies outlined in this guide, including ultrasonic-assisted extraction with light protection and subsequent HPLC analysis, provide a robust framework for researchers to successfully isolate and quantify protohypericin from Hypericum perforatum. The provided quantitative data serves as a valuable benchmark for evaluating extraction efficiency and for the selection of high-yielding plant material. Further research into the specific biological activities of protohypericin may unveil novel therapeutic opportunities.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L., One of the Largest Medicinal Crops in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. From Protohypericin to Hypericin: Photoconversion Analysis Using a Time-Resolved Thermal Lens Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Determination of Protopseudohypericin, Pseudohypericin, Protohypericin, and Hypericin Without Light Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 9. Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Positive correlations between hypericin and putative precursors detected in the quantitative secondary metabolite spectrum of Hypericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 12. brieflands.com [brieflands.com]

- 13. ellegadodenewton.wordpress.com [ellegadodenewton.wordpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stability of hypericin and pseudohypericin in extract solutions of Hypericum perforatum and in standard solutions | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Hypericum spp.—An Overview of the Extraction Methods and Analysis of Compounds [mdpi.com]

- 20. Identification and quantification of hypericin and pseudohypericin in different Hypericum perforatum L. in vitro cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Review of Analytical Methods for the Determination of Hypericin in Foods, Herbal, Biological and Pharmaceutical Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Seasonal variation in hypericin content of Hypericum perforatum L. (St. John's Wort) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. pure.tudelft.nl [pure.tudelft.nl]

- 25. researchgate.net [researchgate.net]

- 26. Identification of Major Constituents of Hypericum perforatum L. Extracts in Syria by Development of a Rapid, Simple, and Reproducible HPLC-ESI-Q-TOF MS Analysis and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Protohypericin: A Technical Guide for Researchers

An in-depth exploration of the methodologies for extracting and purifying protohypericin from Hypericum perforatum, tailored for researchers, scientists, and professionals in drug development.

Protohypericin, a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum), serves as the direct biosynthetic precursor to hypericin, a compound of significant interest for its potential therapeutic applications, including antidepressant and antiviral activities.[1] The inherent photosensitivity of protohypericin, which readily converts to hypericin upon exposure to light, presents a unique set of challenges for its isolation and purification.[2] This guide provides a comprehensive overview of the discovery, extraction, and isolation of protohypericin, with detailed experimental protocols and quantitative data to support research and development endeavors.

Discovery and Biosynthesis

Protohypericin was identified as a key intermediate in the biosynthetic pathway of hypericin.[3] This pathway is believed to originate from the polyketide pathway, where one molecule of acetyl-CoA and seven molecules of malonyl-CoA condense to ultimately form emodin anthrone.[3] Emodin anthrone then undergoes oxidative dimerization to yield protohypericin, which is the final precursor before a light-induced conversion to hypericin.[3][4] Understanding this pathway is crucial for optimizing the extraction and handling of protohypericin, as the primary goal is to prevent its photoconversion.

Extraction Methodologies

The extraction of protohypericin from Hypericum perforatum necessitates careful consideration of solvent choice and extraction technique to maximize yield while minimizing degradation. All procedures must be carried out in darkness or under red light to prevent the photoconversion of protohypericin to hypericin.[2]

Plant Material Preparation

Dried leaves of Hypericum perforatum are the preferred source material. The leaves should be finely ground to increase the surface area for efficient solvent extraction.

Solvent Extraction

A variety of solvents and solvent systems have been employed for the extraction of hypericins. Methanol, ethanol, and acetone are commonly used due to their ability to effectively dissolve these compounds.[5][6] An ultrasonic-assisted extraction method has been shown to be highly effective.[7][8]

Detailed Protocol for Ultrasonic-Assisted Extraction:

-

Initial Extraction: To a sample of finely powdered Hypericum perforatum leaves, add a solvent mixture of methanol and acetone (2:1 v/v). A common ratio is 24 mL of solvent per gram of plant material.[7][8]

-

Sonication: Sonicate the mixture for 30 minutes at room temperature, ensuring the container is protected from light.[7][8]

-

Separation: Centrifuge the mixture and carefully decant the red supernatant into a dark glass bottle.

-

Repeated Extraction: Repeat the extraction process with fresh solvent on the plant residue until the supernatant is colorless or pale purple.[7][8]

-

Solvent Evaporation: Combine all supernatant portions and evaporate the solvent to dryness using a stream of nitrogen gas.[7][8]

-

Reconstitution: Dissolve the dried residue in a suitable solvent for purification, such as the mobile phase used for HPLC.[7][8]

Purification Techniques

Purification of protohypericin from the crude extract is typically achieved through column chromatography. Silica gel is a commonly used stationary phase.[7][8]

Detailed Protocol for Silica Gel Column Chromatography:

-

Column Preparation: Prepare a glass column (e.g., 70 x 5 mm) packed with silica gel (35-70 mesh).[7][8] It has been reported that using two columns in series can improve purification.[7][8]

-

Sample Loading: Load the reconstituted crude extract onto the top of the silica gel column.

-

Elution: Elute the column with a solvent mixture of methanol, acetone, and dichloromethane (75:10:15 v/v/v).[7][8]

-

Fraction Collection: Collect the fractions containing the red-colored band, which corresponds to the hypericins.

-

Analysis: Analyze the collected fractions using HPLC to determine the purity of protohypericin.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the primary method for the quantification and purity assessment of protohypericin. Due to the lack of a commercially available pure reference standard for protohypericin, its quantification is often performed by converting it to hypericin and then measuring the hypericin concentration. However, methods have been developed for the simultaneous determination of protohypericin and hypericin without light exposure.[2]

Typical HPLC Parameters:

-

Mobile Phase: A mixture of 5mM ammonium acetate (pH 5.4), acetonitrile, and glacial acetic acid (25:75:0.1 v/v/v)[7][8]

Spectroscopic methods such as UV-Vis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are essential for structural elucidation. It is imperative that all spectroscopic analyses of protohypericin are conducted in a manner that prevents light-induced conversion.

Quantitative Data

The yield of hypericins from Hypericum perforatum can vary depending on the plant source, harvesting time, and extraction method. The following table summarizes reported yields, which are typically for total hypericins (protohypericin and hypericin combined) due to the rapid conversion of protohypericin.

| Extraction Method | Solvent System | Plant Part | Yield of Purified Hypericins (mg/g of dried plant material) | Reference |

| Ultrasonic-Assisted Extraction | Methanol:Acetone (2:1) | Leaves | 5.105 | [7][8] |

Stability and Handling

Protohypericin is highly unstable in the presence of visible light.[9] Therefore, all solutions and extracts containing protohypericin should be handled in dark or low-light conditions, and stored in amber vials or containers wrapped in aluminum foil at low temperatures to minimize degradation.

Conclusion

The successful isolation of protohypericin from Hypericum perforatum is a challenging yet achievable task that hinges on the stringent exclusion of light throughout the entire extraction and purification process. The methodologies outlined in this guide, from ultrasonic-assisted extraction to silica gel chromatography, provide a robust framework for obtaining this valuable biosynthetic precursor. Further research into stabilizing protohypericin and developing more efficient purification protocols will be instrumental in advancing its potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous Determination of Protopseudohypericin, Pseudohypericin, Protohypericin, and Hypericin Without Light Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. brieflands.com [brieflands.com]

- 8. brieflands.com [brieflands.com]

- 9. researchgate.net [researchgate.net]

The Crucial Role of Protohypericin as a Key Precursor to Hypericin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of protohypericin in the biosynthesis and chemical synthesis of hypericin, a potent photosensitizer with significant therapeutic potential. We delve into the conversion process, analytical methodologies, and the downstream signaling pathways activated by hypericin, offering a comprehensive resource for professionals in the field of drug discovery and development.

The Biosynthetic and Synthetic Landscape of Hypericin

Hypericin, a naphthodianthrone found in plants of the Hypericum genus, has garnered considerable interest for its antiviral, antidepressant, and anticancer properties. Its therapeutic effects, particularly in photodynamic therapy (PDT), are contingent on its unique photochemical characteristics. The immediate precursor to this vital compound is protohypericin, which undergoes a light-induced conversion to form hypericin.

The proposed biosynthetic pathway of hypericin originates from the polyketide pathway, starting with acetyl-CoA and malonyl-CoA. Through a series of enzymatic reactions involving intermediates like emodin and emodin anthrone, protohypericin is formed. The final and critical step is the photochemical conversion of protohypericin to hypericin. While the enzyme Hyp-1 has been suggested to play a role in the earlier stages of this pathway, its precise function is still a subject of investigation.

The Photochemical Conversion of Protohypericin to Hypericin

The transformation of protohypericin into hypericin is a key step in both the natural biosynthesis and chemical synthesis of this photosensitizer. This conversion is a photochemical cyclization reaction driven by exposure to visible light.[1]

Experimental Protocols for Photoconversion

The efficient conversion of protohypericin to hypericin can be achieved under controlled laboratory conditions. The following protocol outlines a general procedure, with specific parameters adaptable based on the desired scale and purity.

Materials and Equipment:

-

Protohypericin

-

Solvent (e.g., acetone, ethanol, or a mixture)

-

Light source (e.g., halogen lamp, LED photoreactor, or sunlight)

-

Reaction vessel (transparent to visible light)

-

Spectrophotometer for reaction monitoring

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

General Procedure:

-

Dissolution: Dissolve protohypericin in a suitable solvent. The choice of solvent can influence the reaction rate and yield.

-

Irradiation: Expose the protohypericin solution to a visible light source. The wavelength range of 400-700 nm is generally effective.[2] The use of a dedicated photoreactor, such as one equipped with red LEDs, can provide controlled and efficient irradiation, leading to quantitative yields on a gram scale.[2][3]

-

Reaction Monitoring: Monitor the progress of the reaction spectrophotometrically. The conversion can be tracked by observing the change in the absorption spectrum, specifically the ratio of absorbance at 590 nm (hypericin) to 545 nm (protohypericin). A ratio greater than 1.8 often indicates a high degree of conversion.[2]

-

Termination and Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure to yield crude hypericin.

-

Purification: The crude hypericin can be further purified using techniques such as column chromatography on silica gel to achieve high purity (≥95%).[2]

Quantitative Data on Photoconversion

The efficiency of the photoconversion of protohypericin to hypericin is a critical parameter for both research and industrial applications. While a "quantitative yield" has been reported for specific setups, the response factor in analytical methods provides a consistent measure of conversion.

| Parameter | Value | Reference |

| Response Factor | The analytical response of hypericin is 2.85 times greater than that of protohypericin upon complete conversion. | [3] |

| Reported Yield | Quantitative yield for a 5-gram scale preparation using a red LED-based photoreactor. | [2] |

| Purity | Crude hypericin with a purity of at least 95% can be obtained. | [2] |

Analytical Methodologies for Protohypericin and Hypericin

Accurate quantification of protohypericin and hypericin is essential for quality control of herbal preparations, monitoring chemical reactions, and conducting pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.

Experimental Protocol for HPLC Analysis

Equipment and Reagents:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acid (e.g., phosphoric acid) or buffer (e.g., ammonium acetate) for mobile phase modification

-

Protohypericin and hypericin reference standards

General Procedure:

-

Sample Preparation: Dissolve the sample containing protohypericin and/or hypericin in a suitable solvent, typically the mobile phase or a component of it. Protect the sample from light to prevent further conversion of protohypericin.

-

Chromatographic Separation: Inject the sample onto the HPLC system. The separation is achieved using a reversed-phase C18 column with a mobile phase consisting of a mixture of organic solvents (acetonitrile and/or methanol) and an aqueous component (water, often with an acid or buffer to improve peak shape).

-

Detection: Monitor the elution of the compounds using a UV-Vis detector at a wavelength of approximately 590 nm, where both compounds have strong absorbance.

-

Quantification: Quantify protohypericin and hypericin by comparing their peak areas or heights to those of known concentrations of reference standards.

Comparative Table of HPLC Methods

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte Retention Time (min) - Hypericin | Reference |

| C18 | Acetonitrile / 0.3% v/v Phosphoric Acid (90:10, v/v) | 1.5 | 590 (Fluorescence Ex: 315) | Not specified | [4][5] |

| C18 (Phenomenex, 5 µm, 250 x 4.6 mm) | Acetonitrile / Methanol / 10 mM Ammonium Acetate, pH 5.0 (54:36:10, v/v/v) | 1.0 | 590 | 7.43 | [6][7] |

| C18 | Methanol / Acetonitrile / 0.1 M Sodium Dihydrogen Phosphate (200:300:100, v/v/v) | Not specified | 590 | Not specified | [8] |

Hypericin-Induced Signaling Pathways in Photodynamic Therapy

Hypericin's efficacy in photodynamic therapy stems from its ability to generate reactive oxygen species (ROS) upon light activation, leading to cellular damage and death in target cells, particularly cancer cells. This process triggers a complex network of signaling pathways that ultimately determine the cell's fate. Hypericin-mediated PDT can induce both apoptosis (programmed cell death) and necrosis.[9]

Apoptotic Signaling Pathway

The primary mechanism of hypericin-PDT-induced cell death is apoptosis, which is predominantly mediated through the mitochondrial pathway.

Caption: Hypericin-PDT Induced Apoptotic Pathway.

Modulatory Signaling Pathways: JNK and p38 MAPK

In addition to the direct apoptotic cascade, hypericin-PDT also activates stress-activated protein kinase pathways, namely the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways. These pathways have a complex and sometimes paradoxical role in regulating cell survival and death. Their activation can contribute to apoptosis but may also, under certain conditions, promote cell survival.

Caption: JNK and p38 MAPK Signaling in Hypericin-PDT.

Ferroptosis Signaling Pathway

Recent studies have also implicated ferroptosis, an iron-dependent form of programmed cell death, in the mechanism of action of hypericin-PDT. This pathway involves the inhibition of the AKT/mTORC1 signaling axis, leading to the downregulation of glutathione peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation.

Caption: Hypericin-PDT Induced Ferroptosis Pathway.

Experimental Workflows

The successful application of protohypericin and hypericin in research and development relies on robust and well-defined experimental workflows for their extraction, purification, and analysis.

Extraction and Purification Workflow

Caption: Extraction and Purification Workflow.

Photoconversion and Analysis Workflow

Caption: Photoconversion and Analysis Workflow.

Conclusion

Protohypericin stands as a critical molecule in the journey to harnessing the full therapeutic potential of hypericin. A thorough understanding of its photochemical conversion, coupled with robust analytical methods and a deep knowledge of the downstream cellular signaling, is paramount for the advancement of hypericin-based therapies. This guide provides a foundational framework for researchers and developers, summarizing key quantitative data, experimental protocols, and the intricate molecular pathways that underpin the action of this remarkable natural product. Continued research into optimizing the conversion process and further elucidating the complex biological responses to hypericin will undoubtedly pave the way for novel and more effective treatments for a range of diseases.

References

- 1. From Protohypericin to Hypericin: Photoconversion Analysis Using a Time-Resolved Thermal Lens Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous Determination of Protopseudohypericin, Pseudohypericin, Protohypericin, and Hypericin Without Light Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. pure.tudelft.nl [pure.tudelft.nl]

- 9. Hypericin-Mediated Photodynamic Therapy for Head and Neck Cancers: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis and Properties of Protohypericin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protohypericin is a naturally occurring naphthodianthrone found in plants of the Hypericum genus, most notably Hypericum perforatum (St. John's Wort)[1][2]. It serves as the direct biosynthetic precursor to hypericin, a potent photosensitizer with significant interest in photodynamic therapy (PDT) for cancer treatment and other medical applications[1][3]. Protohypericin itself exhibits low photocytotoxicity but can be efficiently converted to the highly phototoxic hypericin upon exposure to visible light[1][3]. This photoconversion is a critical aspect of its properties and applications. Understanding the spectroscopic and photophysical characteristics of protohypericin is paramount for the development and quality control of hypericin-based therapeutics and for exploring any intrinsic biological activities of the precursor molecule itself. This guide provides a comprehensive overview of the analytical techniques used to characterize protohypericin, its key spectroscopic properties, and relevant experimental protocols.

General Properties of Protohypericin

Protohypericin is a polycyclic aromatic dione with a complex structure that gives rise to its unique spectroscopic signature.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₁₈O₈ | [4] |

| Molecular Weight | 506.46 g/mol | [2] |

| Appearance | Purple to black solid | [1] |

| Solubility | Soluble in DMSO[2]. | [2] |

Spectroscopic Properties

The extended π-electron system in protohypericin's structure is responsible for its characteristic absorption and emission properties.

UV-Visible (UV-Vis) Spectroscopy

Protohypericin exhibits strong absorption in the visible region of the electromagnetic spectrum, a property crucial for its photoconversion to hypericin.

| Parameter | Value | Solvent | Reference |

| Absorption Maxima (λmax) | 525-590 nm | Not specified | [5] |

Fluorescence Spectroscopy

Protohypericin is characterized by low intrinsic photoactivity and, consequently, is not a strong fluorophore, especially when compared to its photoconversion product, hypericin.

| Parameter | Value | Conditions | Reference |

| Fluorescence Quantum Yield (Φf) | Low (specific value not reported) | Not specified | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of protohypericin. The highly deshielded protons provide a unique fingerprint for the molecule.

| Chemical Shift (δ) (ppm) | Assignment | Multiplicity | Solvent | Reference |

| 14.36 | OH | broad singlet | DMSO-d₆ | [5] |

| 12.86 | OH | broad singlet | DMSO-d₆ | [5] |

| 7.20 | Ar-H | singlet | DMSO-d₆ | [5] |

| 6.74 | Ar-H | singlet | DMSO-d₆ | [5] |

| 6.33 | Ar-H | singlet | DMSO-d₆ | [5] |

| 2.05 | -CH₃ | singlet | DMSO-d₆ | [5] |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of protohypericin.

| Ion | m/z (observed) | Ionization Mode | Reference |

| [M-H]⁻ | 505 | Negative ESI | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic analyses of protohypericin.

UV-Visible Spectroscopy Protocol

Objective: To determine the absorption spectrum and measure the absorbance of protohypericin at its λmax.

Materials:

-

Protohypericin standard

-

Dimethyl sulfoxide (DMSO), spectroscopic grade

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of protohypericin and dissolve it in DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL). Protect the solution from light to prevent photoconversion.

-

Working Solution Preparation: Dilute the stock solution with DMSO to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax to ensure linearity.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

-

Set the wavelength range to scan from 300 nm to 800 nm.

-

-

Baseline Correction: Fill a quartz cuvette with DMSO to serve as a blank. Place it in the spectrophotometer and perform a baseline correction.

-

Sample Measurement:

-

Rinse the cuvette with the protohypericin working solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance value at λmax.

-

If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

-

Fluorescence Spectroscopy Protocol

Objective: To measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield of protohypericin.

Materials:

-

Protohypericin standard

-

DMSO, spectroscopic grade

-

Fluorescence cuvettes (1 cm path length)

-

A stable fluorophore with a known quantum yield in the same spectral region as a reference standard (e.g., Rhodamine B in ethanol, Φf = 0.89)[7].

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the protohypericin sample and the reference standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects[8].

-

Instrument Setup:

-

Turn on the fluorometer and allow it to stabilize.

-

Set the excitation wavelength to an appropriate value where both the sample and standard absorb (e.g., 478 nm).

-

Set the emission wavelength range to scan from the excitation wavelength to 800 nm.

-

-

Measurement:

-

Record the absorbance of each sample and standard solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution in the fluorometer.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for both the sample and the standard.

-

The fluorescence quantum yield (Φf) can be calculated using the following equation[8]: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of protohypericin for structural confirmation.

Materials:

-

Protohypericin sample (5-25 mg for ¹H, 10-50 mg for ¹³C)[1][9].

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

If required, acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H).

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Objective: To separate protohypericin from a mixture and confirm its molecular weight.

Materials:

-

Protohypericin sample or extract containing protohypericin

-

Acetonitrile, LC-MS grade

-

Water, LC-MS grade

-

Ammonium acetate

-

LC-MS system with an Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) and filter it through a 0.22 µm syringe filter.

-

LC Method:

-

MS Method:

-

Data Analysis:

-

Identify the peak corresponding to protohypericin in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak and identify the molecular ion corresponding to protohypericin ([M-H]⁻ at m/z 505)[6].

-

Visualizations

Experimental Workflow: Photoconversion of Protohypericin to Hypericin

Caption: Workflow for the synthesis and photoconversion of protohypericin to hypericin.

Experimental Workflow: LC-MS Analysis of Protohypericin

Caption: Workflow for the analysis of protohypericin using LC-MS.

Potential Signaling Pathway Interaction: Inhibition of JAK-STAT Pathway

Caption: Postulated inhibitory effect of protohypericin on the JAK-STAT signaling pathway.

Photophysical and Photochemical Properties

The defining photochemical property of protohypericin is its efficient conversion to hypericin upon irradiation with visible light[1][3]. This process involves a photocyclization reaction. The rate of this photoreaction has been shown to have a linear dependence on the concentration of protohypericin[10]. This photoconversion is the basis for the production of hypericin for therapeutic use and must be carefully controlled during the analysis of protohypericin to avoid its degradation.

Biological Activity and Applications

The primary biological significance of protohypericin lies in its role as the immediate precursor to hypericin, a potent photosensitizer used in photodynamic therapy (PDT)[1][3]. Protohypericin itself has low intrinsic photocytotoxicity[1]. Upon administration and subsequent exposure to light, protohypericin can be converted to hypericin in situ, which then generates reactive oxygen species, leading to cell death in the targeted tissue.

Recent in silico studies have suggested that protohypericin, along with hypericin and other analogues, may act as an inhibitor of Janus Kinases (JAKs)[11][12][13]. The JAK-STAT signaling pathway is crucial in mediating inflammatory responses, and its inhibition is a target for various therapies[11]. This suggests that protohypericin could have direct biological effects independent of its conversion to hypericin, a possibility that warrants further experimental investigation.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and evaluation of methods for determination of naphthodianthrones and flavonoids in St. John's wort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. rsc.org [rsc.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. From Protohypericin to Hypericin: Photoconversion Analysis Using a Time-Resolved Thermal Lens Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the Mechanism of Action of Anti-Inflammatory Activity of Hypericin: An In Silico Study Pointing to the Relevance of Janus Kinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemaxon.com [chemaxon.com]

- 13. researchgate.net [researchgate.net]

Preliminary Studies on Protohypericin Photocytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protohypericin, a naturally occurring naphthodianthrone found in plants of the Hypericum genus, is the biosynthetic precursor to hypericin. While hypericin has been extensively studied for its potent photodynamic properties, protohypericin itself exhibits significantly lower intrinsic photocytotoxicity. However, upon exposure to visible light, protohypericin undergoes efficient photoconversion to hypericin, thereby becoming a potent photosensitizing agent. This transition is a critical aspect of its biological activity and a key consideration in the development of photodynamic therapy (PDT) agents. This technical guide provides an in-depth overview of the preliminary studies on protohypericin photocytotoxicity, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation

The photocytotoxicity of protohypericin is fundamentally linked to its photoconversion to hypericin. Therefore, its efficacy is highly dependent on the light dose and duration of irradiation. The intrinsic photocytotoxicity of protohypericin is low, but increases significantly upon light exposure.

| Cell Line | Compound | Concentration (µM) | Incubation Time (hours) | Irradiation Time (minutes) | Endpoint | Result | Reference |

| HeLa | Protohypericin | 0.25 - 1 | 24 | 15 | Cell Viability | CC50: 0.21 µM | [1][2] |

| HeLa | Protohypericin vs. Hypericin | Not specified | Not specified | 1 | Photocytotoxicity | Maximal difference observed (Hypericin > Protohypericin) | [3] |

| HeLa | Protohypericin vs. Hypericin | Not specified | Not specified | 15 | Photocytotoxicity | Converged photocytotoxicity | [3] |

| Caco-2 | Protohypericin | 80 - 200 | 3 - 5 | No irradiation | Transepithelial Transport | Extremely low transport rate, significant intracellular accumulation | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of protohypericin photocytotoxicity.

Cell Culture and Reagents

-

Cell Lines: HeLa (human cervical cancer), Caco-2 (human colorectal adenocarcinoma), or other cell lines of interest.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Protohypericin Stock Solution: Dissolve protohypericin in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Store at -20°C or -80°C, protected from light.[1] Further dilutions should be made in the culture medium to the desired final concentrations.

Photocytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted for phototoxicity studies.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Incubation with Protohypericin: Replace the medium with fresh medium containing various concentrations of protohypericin (e.g., 0.1 to 10 µM). Include a vehicle control (medium with the same percentage of DMSO used for the highest protohypericin concentration). Incubate for a predetermined period (e.g., 4, 12, or 24 hours) in the dark.

-

Irradiation: After incubation, wash the cells with phosphate-buffered saline (PBS). Add fresh, phenol red-free medium. Expose the cells to a light source with a suitable wavelength (e.g., broad-spectrum visible light or a specific wavelength like 593 nm) for a defined duration (e.g., 1 to 15 minutes).[3] A parallel plate should be kept in the dark to assess "dark toxicity".

-

Post-Irradiation Incubation: Return the plates to the incubator for a further 24 to 48 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) can be determined by plotting cell viability against the logarithm of the protohypericin concentration.

Quantification of Protohypericin to Hypericin Photoconversion

This can be achieved using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Prepare solutions of protohypericin in a relevant solvent (e.g., DMSO or PBS with 10% FCS).

-

Irradiation: Expose the solutions in a suitable container (e.g., Petri dish) to a white light source with shaking.

-

Sampling: At various time points during irradiation, take aliquots of the solution.

-

HPLC Analysis: Analyze the samples using a C18 reverse-phase HPLC column. Use a suitable mobile phase gradient (e.g., acetonitrile and water with trifluoroacetic acid) to separate protohypericin and hypericin. Monitor the elution profile using a UV-Vis or fluorescence detector.

-

Quantification: Determine the concentration of hypericin formed and the remaining protohypericin by comparing the peak areas to those of standard solutions.

Mandatory Visualizations

Signaling Pathways

The photocytotoxicity of protohypericin, following its photoconversion to hypericin, is known to induce multiple cell death pathways, primarily apoptosis and necrosis. The following diagram illustrates the key signaling cascades involved.

Caption: Signaling pathways in protohypericin-mediated photocytotoxicity.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the photocytotoxicity of protohypericin in vitro.

Caption: In vitro workflow for protohypericin photocytotoxicity assessment.

Logical Relationships

The central principle of protohypericin's photodynamic activity is its conversion to the highly potent photosensitizer, hypericin. This relationship is depicted below.

Caption: Core principle of protohypericin's light-activated cytotoxicity.

Conclusion

Protohypericin serves as a pro-drug in photodynamic therapy, with its efficacy being contingent on its photoconversion to hypericin. The preliminary studies indicate that upon light activation, protohypericin can induce significant cytotoxicity in cancer cell lines, primarily through the induction of apoptosis mediated by reactive oxygen species and the activation of caspase cascades. Further research is warranted to fully elucidate the quantitative aspects of its photocytotoxicity across a broader range of cancer cell types and to optimize irradiation parameters for therapeutic applications. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to design and execute further investigations into the promising field of protohypericin-based photodynamic therapy.

References

Protohypericin: A Technical Guide to a Naturally Occurring Naphthodianthrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protohypericin, a naturally occurring naphthodianthrone found in plants of the Hypericum genus, serves as the direct biosynthetic precursor to the well-known photodynamic agent, hypericin.[1] While possessing intrinsically low photocytotoxicity, protohypericin can be efficiently photoconverted to hypericin upon exposure to light, unlocking potent biological activities.[2] This technical guide provides an in-depth overview of protohypericin, encompassing its physicochemical properties, spectroscopic data, detailed experimental protocols for its extraction, analysis, and biological evaluation, as well as an exploration of the key signaling pathways it influences upon conversion to hypericin. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in the therapeutic potential of naphthodianthrones.

Introduction

Protohypericin is a key secondary metabolite in Hypericum perforatum (St. John's Wort) and other Hypericum species.[2] Structurally, it is a polycyclic quinone and a member of the naphthodianthrone class of compounds. Its primary significance lies in its role as the immediate precursor to hypericin, a potent photosensitizer with demonstrated antiviral, antidepressant, and antineoplastic properties.[3][4] The conversion of protohypericin to hypericin is a light-dependent process, a crucial factor in the handling and analysis of this compound.[1] Understanding the properties and behavior of protohypericin is essential for the accurate quantification of hypericin in herbal preparations and for the development of novel photodynamic therapies. When radiolabeled, protohypericin has also shown potential for targeting necrotic tumor regions.[2]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of protohypericin is presented below. This data is crucial for its identification, quantification, and formulation.

Table 1: Physicochemical Properties of Protohypericin

| Property | Value | Reference(s) |

| Chemical Formula | C₃₀H₁₈O₈ | [5] |

| Molecular Weight | 506.46 g/mol | [2] |

| CAS Number | 548-03-8 | [2] |

| Appearance | Purple to black solid | MedChemExpress |

| Solubility | Soluble in DMSO | [2] |

Table 2: Spectroscopic Data for Protohypericin

| Spectroscopic Technique | Key Data Points | Reference(s) |

| UV-Vis Spectroscopy | λmax at approximately 525-590 nm | Inferred from photoconversion studies |

| ¹H NMR Spectroscopy (in DMSO-d₆) | δ (ppm): 14.36 (br, 2H), 12.86 (br, 2H), 7.20 (s, 2H), 6.74 (s, 2H), 6.33 (s, 2H), 2.05 (s, 6H) | [6] |

| ¹³C NMR Spectroscopy | Data not explicitly found for protohypericin, but would be similar to hypericin with expected upfield shifts for the non-aromatized carbons. | General knowledge |

| Mass Spectrometry | [M-H]⁻ ion can be readily detected using electrospray ionization. | [5] |

Biosynthesis of Protohypericin

Protohypericin is biosynthesized in Hypericum species via the polyketide pathway. The proposed pathway involves the dimerization of emodin anthrone, which then undergoes a series of cyclizations and oxidations to form protohypericin. This is then photoconverted to hypericin.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of protohypericin.

Extraction and Purification of Protohypericin from Hypericum perforatum

This protocol is adapted from methodologies described for the extraction of hypericins.[7][8] All steps should be performed in dimmed light to prevent the photoconversion of protohypericin.

Materials:

-

Dried and powdered leaves of Hypericum perforatum

-

Methanol:acetone (2:1, v/v)

-

Dichloromethane

-

Silica gel (35-70 mesh)

-

Glass columns (e.g., 70 x 5 mm)

-

Rotary evaporator or nitrogen stream

-

HPLC system with a C18 column and UV-Vis detector

Protocol:

-

Extraction:

-

Macerate the powdered plant material in a 2:1 mixture of methanol and acetone.

-

Use an ultrasonic bath for 30 minutes to enhance extraction efficiency.

-

Separate the supernatant by filtration or centrifugation.

-

Repeat the extraction process with fresh solvent until the supernatant is colorless or pale.

-

Combine all extracts and evaporate the solvent under reduced pressure or a stream of nitrogen.

-

-

Preliminary Purification (Chlorophyll Removal):

-

Wash the dried extract with dichloromethane to remove chlorophyll and other nonpolar compounds.

-

-

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the extract in a minimal amount of the mobile phase.

-

Load the dissolved extract onto the column.

-

Elute with a suitable solvent system (e.g., a gradient of chloroform and methanol) to separate protohypericin from other constituents.

-

-

HPLC Analysis and Purification:

-

Analyze the collected fractions using a C18 HPLC column with a mobile phase such as acetonitrile and water with a suitable buffer.

-

Monitor the elution at a wavelength of approximately 590 nm.

-

Collect the fractions corresponding to the protohypericin peak for further use.

-

Photocytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the light-induced cytotoxicity of photosensitizers.[9][10]

Materials:

-

HeLa or other suitable cancer cell line

-

Protohypericin stock solution (in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Light source with appropriate wavelength for irradiation

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment:

-

Prepare serial dilutions of protohypericin in cell culture medium.

-

Replace the medium in the wells with the protohypericin-containing medium.

-

Incubate for a defined period (e.g., 24 hours) to allow for cellular uptake.

-

-

Irradiation:

-

Expose the cells to a light source for a specific duration (e.g., 15 minutes). The light source should have a wavelength that overlaps with the absorption spectrum of hypericin (formed from protohypericin).

-

Include control groups: no cells, cells with no treatment, cells with protohypericin but no light, and cells with light but no protohypericin.

-

-

MTT Assay:

-

After irradiation, incubate the cells for another 24-48 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value (the concentration that causes 50% cell death).

Cellular Uptake Assay

This protocol can be used to quantify the accumulation of protohypericin within cells, often using its intrinsic fluorescence upon conversion to hypericin.[11][12][13][14][15]

Materials:

-

Cancer cell line of interest

-

Protohypericin

-

24-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells in 24-well plates and allow them to adhere and grow for 24 hours.

-

Incubation:

-

Treat the cells with a defined concentration of protohypericin.

-

Incubate for various time points (e.g., 1, 4, 8, 24 hours).

-

-

Washing:

-

At each time point, wash the cells three times with ice-cold PBS to remove any extracellular protohypericin.

-

-

Cell Detachment and Lysis (for fluorometry):

-

Detach the cells using trypsin-EDTA.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the fluorescence of the lysate using a fluorometer with appropriate excitation and emission wavelengths for hypericin.

-

-

Flow Cytometry Analysis:

-

After washing, detach the cells with trypsin-EDTA.

-

Resuspend the cells in PBS.

-

Analyze the cellular fluorescence using a flow cytometer.

-

-

Fluorescence Microscopy:

-

Grow cells on coverslips in a multi-well plate.

-

After incubation with protohypericin and washing, fix the cells.

-

Mount the coverslips on microscope slides and observe the intracellular fluorescence using a fluorescence microscope.

-

Signaling Pathways

While research on the direct signaling effects of protohypericin is limited, its rapid conversion to hypericin under light exposure means that the well-documented pathways of hypericin are of high relevance. Hypericin is known to be a potent inhibitor of Protein Kinase C (PKC) and to induce apoptosis through various signaling cascades.[4][16][17]

Inhibition of Protein Kinase C (PKC)

Hypericin is a known inhibitor of PKC, an enzyme family that plays a crucial role in cell proliferation, differentiation, and apoptosis.[16][17] Inhibition of PKC can disrupt downstream signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

Photoactivated hypericin induces apoptosis through both intrinsic and extrinsic pathways.[3][18][19][20] This involves the activation of caspases, the release of cytochrome c from the mitochondria, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Conclusion

Protohypericin is a pivotal molecule in the study of naphthodianthrones, not only as the biosynthetic precursor to hypericin but also as a compound with its own unique properties and potential applications, particularly in targeted radiotherapy. A thorough understanding of its chemistry, biology, and the methodologies for its study is crucial for advancing research in this area. This technical guide provides a foundational resource for scientists and developers, offering both theoretical knowledge and practical protocols to facilitate further investigation into the therapeutic promise of protohypericin and its derivatives. The continued exploration of its mechanisms of action, particularly the signaling pathways it directly influences, will be essential for realizing its full clinical potential.

References

- 1. ovid.com [ovid.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hypericin and its anticancer effects: From mechanism of action to potential therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypericin--the facts about a controversial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. mdpi.com [mdpi.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchhub.com [researchhub.com]

- 11. researchgate.net [researchgate.net]

- 12. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hypericin and pseudohypericin specifically inhibit protein kinase C: possible relation to their antiretroviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hypericin inhibits cell growth and induces apoptosis in retinal pigment epithelial cells: possible involvement of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hypericin photo-induced apoptosis involves the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and activation of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Apoptotic and anti-apoptotic signaling pathways induced by photodynamic therapy with hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Protohypericin from Emodinanthrone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of protohypericin, a key intermediate in the synthesis of hypericin, from emodinanthrone. The document includes two distinct synthetic methodologies, a comprehensive summary of quantitative data, and visualizations of the synthetic workflow and the pertinent biological context.

Introduction

Protohypericin is a naturally occurring naphthodianthrone and the immediate biosynthetic precursor to hypericin, a potent photosensitizer with significant interest in photodynamic therapy (PDT) for cancer treatment.[1][2] While exhibiting low intrinsic photocytotoxicity, protohypericin can be efficiently converted to the highly phototoxic hypericin upon exposure to visible light.[1] This property, along with the ability of radioiodinated protohypericin to target tumor necrosis, makes it a valuable compound in oncological research and drug development.[2][3] The chemical synthesis of protohypericin from emodinanthrone provides a reliable and scalable alternative to its extraction from natural sources like Hypericum perforatum.

Chemical Synthesis of Protohypericin

The synthesis of protohypericin from emodinanthrone involves an oxidative dimerization reaction. Two primary methods are presented here: a classical thermal approach and a modern microwave-assisted synthesis, the latter offering significant advantages in terms of reaction time and yield.

Protocol 1: Conventional Thermal Synthesis

This method relies on the oxidative dimerization of emodinanthrone using a chemical oxidizing agent in a high-boiling solvent under reflux.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve emodinanthrone (1.0 g, 3.93 mmol) in a mixture of pyridine (20 mL) and piperidine (2 mL).

-

Addition of Reagents: To this solution, add pyridine N-oxide (2.24 g, 23.6 mmol, 6.0 eq) and a catalytic amount of ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.11 g, 0.39 mmol, 0.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 115°C) under a nitrogen atmosphere for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The mixture can be left to stand overnight.

-

Isolation: Filter the dark-colored mixture through a pad of Celite to remove insoluble solids.

-

Purification: Concentrate the filtrate under reduced pressure. To the residue, add a mixture of concentrated hydrochloric acid (18 mL) and water (38 mL) with stirring. The resulting precipitate is collected by filtration, washed with water, and dried in vacuo to yield protohypericin as a dark powder.

Protocol 2: Microwave-Assisted Green Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction in an aqueous medium, offering a more environmentally friendly and efficient alternative.

Experimental Protocol:

-

Reaction Mixture: In a 10 mL microwave reaction vessel, combine emodinanthrone (120 mg, 0.47 mmol), pyridine-N-oxide (224 mg, 2.35 mmol, 5.0 eq), ferrous sulfate heptahydrate (FeSO₄·7H₂O) (10 mg, 0.036 mmol), and sodium hydroxide (NaOH) (40 mg, 1.0 mmol) in ultrapure water (2 mL).

-

Microwave Reaction: Place the sealed vessel in a microwave reactor and irradiate at 10 W and 105°C for 70 minutes under an argon atmosphere.

-

Work-up: After cooling the reaction mixture to room temperature, acidify it with 3% hydrochloric acid.

-

Isolation: Collect the resulting precipitate by filtration, wash with deionized water, and dry under vacuum.

-

Purification: Purify the crude product by column chromatography on silica gel using a solvent system of petroleum ether/ethyl acetate/methanol (4:8:1, v/v/v) to afford pure protohypericin.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of protohypericin.

Table 1: Comparison of Synthetic Protocols for Protohypericin

| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis |

| Starting Material | Emodinanthrone | Emodinanthrone |

| Key Reagents | Pyridine, Piperidine, Pyridine N-oxide, FeSO₄·7H₂O | Pyridine N-oxide, FeSO₄·7H₂O, NaOH |

| Solvent | Pyridine | Water |

| Reaction Time | 1-3 hours | 70 minutes |

| Temperature | Reflux (~115°C) | 105°C |

| Reported Yield | ~70% | Up to 96% |

Table 2: Spectroscopic Data for Protohypericin

| Spectroscopic Technique | Observed Data |

| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): 14.36 (br, 2H), 12.86 (br, 2H), 7.20 (s, 2H), 6.74 (s, 2H), 6.33 (s, 2H), 2.05 (s, 6H)[4] |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm): 184.4, 174.0, 168.3, 160.0, 147.5, 136.4, 129.8, 127.9, 125.3, 119.6, 115.4, 113.5, 104.2, 99.7, 35.3, 30.8, 29.6, 21.8, 13.6[4] |

| UV-Vis (in Acetone) | Strong absorption band at 525–590 nm[4] |

| Mass Spectrometry (Molecular Formula) | C₃₀H₁₈O₈ (Molecular Weight: 506.5 g/mol )[2] |

Visualizations

Chemical Synthesis Workflow

The following diagram illustrates the two-step synthesis of hypericin from emodin, highlighting the formation of the key intermediate, protohypericin.

Caption: Synthetic pathway from emodin to hypericin via protohypericin.

Biological Role and Application of Protohypericin

This diagram outlines the biological significance of protohypericin, primarily as a precursor to hypericin for use in photodynamic therapy.

Caption: Biological role and applications of protohypericin.

Biological Activity and Signaling

Protohypericin itself demonstrates low photocytotoxicity.[1] Its primary biological significance lies in its role as a stable precursor to hypericin. Upon irradiation with visible light, protohypericin undergoes a photoconversion to hypericin, a potent photosensitizer that can induce apoptosis and necrosis in cancer cells through the generation of reactive oxygen species (ROS).[5] The activation of caspase signaling pathways and the release of cytochrome c from mitochondria are key events in hypericin-mediated cell death.[5] Furthermore, radioiodinated protohypericin has been shown to target necrotic regions of tumors, making it a promising agent for targeted radiotherapy.[2][3] While specific signaling pathways directly initiated by protohypericin are not extensively documented, its accumulation in cancer cells and subsequent conversion to hypericin position it as a critical component in the development of novel photodynamic therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. glpbio.com [glpbio.com]

- 4. Highly efficient green synthesis and photodynamic therapeutic study of hypericin and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03732A [pubs.rsc.org]

- 5. Hypericins as Potential Leads for New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Microwave-Assisted Green Synthesis of Protohypericin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the green synthesis of protohypericin, a key precursor to the potent photosensitizer hypericin, utilizing microwave assistance. This method offers a significant improvement over traditional synthetic routes by employing water as a solvent, reducing reaction times, and increasing yields, thereby aligning with the principles of green chemistry.[1][2][3][4] The protocol is designed for ease of replication in a laboratory setting. Data is presented in a clear, tabular format for straightforward comparison, and a workflow diagram generated using Graphviz illustrates the synthetic process.

Introduction

Protohypericin is the immediate biosynthetic precursor to hypericin, a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum).[1][5] Hypericin has garnered significant interest in the scientific community for its diverse biological activities, including antiviral, antidepressant, and anticancer properties, particularly as a photosensitizer in photodynamic therapy (PDT).[1][5][6] Traditional methods for obtaining hypericin involve tedious extraction from plant sources, which results in low yields, or multi-step chemical syntheses that often utilize harsh reagents and organic solvents.[1][5]